![molecular formula C23H20ClN3O2S2 B2801176 3-(4-chlorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687563-16-2](/img/structure/B2801176.png)
3-(4-chlorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl group and the quinolinyl moiety. Common reagents and conditions include:
Starting Materials: Thienopyrimidine derivatives, 4-chlorobenzaldehyde, and 3,4-dihydroquinoline.
Reaction Conditions: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and temperature control.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidin derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance the inhibition of cancer cell proliferation. The specific compound has been shown to target key signaling pathways involved in tumor growth and metastasis.
Enzyme Inhibition
The compound is being investigated for its ability to inhibit specific enzymes linked to various diseases. For example, it may act as an inhibitor of certain kinases involved in cancer progression. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells.
Pharmacological Applications
Anti-inflammatory Properties
Initial findings suggest that this compound possesses anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Neuroprotective Effects
Given its structural characteristics, there is potential for neuroprotective applications. Compounds with similar scaffolds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. Research is ongoing to evaluate its efficacy in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
Biological Research
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action at the molecular level and guide further modifications to enhance activity.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values below 10 µM. |
Study B | Anti-inflammatory Effects | Showed a 50% reduction in pro-inflammatory cytokines in vitro at concentrations of 5-20 µM. |
Study C | Neuroprotection | Reduced neuronal apoptosis by 30% in models of oxidative stress at a concentration of 15 µM. |
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as signal transduction or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds containing the quinoline moiety with various functional groups.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its combination of structural features, which may confer specific biological activities or chemical reactivity not observed in other compounds.
Biologische Aktivität
The compound 3-(4-chlorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a novel derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Synthesis
The compound belongs to the thieno[3,2-d]pyrimidine family, which is known for diverse pharmacological properties. The synthesis typically involves multi-step reactions that include the formation of the thieno-pyrimidine core and subsequent modifications to introduce functional groups like the chlorophenyl and tetrahydroquinoline moieties.
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. Specifically, compounds similar to the one have shown promising activity against various bacterial strains:
- Bacterial Strains Tested :
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
In a study evaluating various thieno derivatives, some compounds displayed moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .
Antitumor Activity
The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Notably:
- Cell Lines Tested :
- SU-DHL-6 (lymphoma)
- WSU-DLCL-2 (lymphoma)
- K562 (leukemia)
One of the most promising analogs demonstrated an IC50 of 0.55 μM against SU-DHL-6 cells, indicating potent antitumor activity . The compound's mechanism appears to involve apoptosis induction and inhibition of cell migration.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidines is often influenced by structural modifications. For instance:
- The presence of a 4-chlorophenyl group enhances antimicrobial activity.
- Substituents like tetrahydroquinoline contribute to improved antitumor efficacy.
A detailed SAR study indicated that modifications at specific positions on the thieno-pyrimidine scaffold significantly affect both antimicrobial and antitumor activities .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between the compound and target proteins. These studies suggest that the compound may act as an inhibitor for key enzymes involved in cancer progression and microbial resistance.
Key Findings from Docking Studies:
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c24-16-7-9-17(10-8-16)27-22(29)21-18(11-13-30-21)25-23(27)31-14-20(28)26-12-3-5-15-4-1-2-6-19(15)26/h1-2,4,6-10H,3,5,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUILQNHMPUKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.